Product packaging for Retronecine N-ethyl carbamate diester(Cat. No.:CAS No. 34258-12-3)

Retronecine N-ethyl carbamate diester

Cat. No.: B15478492
CAS No.: 34258-12-3
M. Wt: 297.35 g/mol
InChI Key: UCHWCYVPBWVWCN-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retronecine N-ethyl carbamate diester is a semisynthetic pyrrolizidine alkaloid (PA) derivative of significant interest in biochemical and toxicological research. This compound is designed for investigational use to study the structure-activity relationships of pyrrolizidine alkaloids, particularly the role of ester functions in their metabolic activation and detoxification. The core structure, retronecine, is a necine base common to many hepatotoxic natural products . Retronecine diesters typically undergo enzymatic hydrolysis in the liver, a key detoxification pathway where the rate of hydrolysis, influenced by steric hindrance around the ester groups, is a major factor in their resulting hepatotoxicity . Research indicates that semisynthetic retronecine diesters often demonstrate greater susceptibility to this detoxifying hydrolysis compared to some natural PAs, which can contribute to a lower hepatotoxic potential and makes them valuable tools for comparative studies . The primary research applications for this compound include serving as a model compound for studying PA-mediated hepatotoxicity , investigating the metabolic pathways of ester-containing xenobiotics, and exploring mechanisms of genotoxicity and carcinogenesis . As a diester, its metabolism is expected to involve liver esterases and cytochrome P450 enzymes, potentially leading to the formation of reactive pyrrolic metabolites that are capable of binding to cellular macromolecules like DNA and proteins, which is a key event in the genotoxic and carcinogenic mode of action of many PAs . This compound is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N3O4 B15478492 Retronecine N-ethyl carbamate diester CAS No. 34258-12-3

Properties

CAS No.

34258-12-3

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

IUPAC Name

[(7R,8R)-7-(ethylcarbamoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl N-ethylcarbamate

InChI

InChI=1S/C14H23N3O4/c1-3-15-13(18)20-9-10-5-7-17-8-6-11(12(10)17)21-14(19)16-4-2/h5,11-12H,3-4,6-9H2,1-2H3,(H,15,18)(H,16,19)/t11-,12-/m1/s1

InChI Key

UCHWCYVPBWVWCN-VXGBXAGGSA-N

Isomeric SMILES

CCNC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)NCC

Canonical SMILES

CCNC(=O)OCC1=CCN2C1C(CC2)OC(=O)NCC

Origin of Product

United States

Biological Activity

Retronecine N-ethyl carbamate diester is a compound derived from retronecine, a pyrrolizidine alkaloid known for its significant biological activity, particularly in toxicology and pharmacology. This article delves into the compound's biological activity, focusing on its metabolic pathways, toxicity, and potential therapeutic applications.

Chemical Structure and Metabolism

This compound is characterized by its unique structure, which influences its biological properties. The compound undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites such as dehydropyrrolizidine derivatives. These metabolites are responsible for the compound's toxic effects, including DNA alkylation and potential carcinogenicity .

Metabolic Pathways

The metabolism of retronecine involves several key pathways:

  • Activation Pathway : Oxidation of retronecine produces dehydropyrrolizidine derivatives that are biologically reactive.
  • Detoxification Pathway : Esterase cleavage can lead to the release of the necine base and necic acids, which may mitigate toxicity .

Toxicological Profile

Retronecine and its derivatives have been associated with various toxic effects, particularly on the liver. Studies indicate that exposure to low doses can lead to chronic liver disease and cirrhosis over time. For instance, chronic administration of certain pyrrolizidine alkaloids has resulted in tumor development in animal models .

Case Studies

  • Chronic Toxicity in Animal Models : In a study involving rats, chronic exposure to retronecine resulted in significant liver damage and tumor formation. The lowest doses administered (1-4 mg/kg diet) were sufficient to induce chronic liver diseases .
  • Carcinogenicity Studies : Research under the National Toxicology Program (NTP) showed that specific doses of retronecine led to hemangiosarcomas and other tumors in laboratory animals, highlighting its carcinogenic potential .

Biological Activity Assays

The biological activity of this compound has been evaluated using various assays:

Assay Type Description Findings
MTT AssayMeasures cell viability in response to compounds.Retronecine exhibited cytotoxic effects on cancer cell lines .
Hepatotoxicity TestsEvaluates liver damage through biochemical markers.Significant liver enzyme elevation was noted in treated groups .
DNA Adduct FormationAssesses the formation of DNA adducts as a measure of genotoxicity.DHP-derived DNA adducts were formed upon exposure to retronecine .

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic applications of retronecine derivatives. Some studies suggest that modified forms may exhibit antimicrobial properties or could be utilized in targeted cancer therapies due to their ability to disrupt cellular processes.

Comparison with Similar Compounds

Other Pyrrolizidine Alkaloid Esters

Retronecine N-ethyl carbamate diester is structurally analogous to retrorsine and isatidine, which are naturally occurring PAs. However, retrorsine contains a macrocyclic diester linkage, while isatidine incorporates a 7-methoxyflavone moiety. These structural differences correlate with distinct toxicokinetics: retrorsine is a potent hepatotoxin, whereas isatidine’s flavone group may mitigate metabolic activation into toxic pyrrolic intermediates .

Table 1: Structural and Toxicological Comparison of PAs

Compound Molecular Formula Molecular Weight Key Substituents Toxicity Profile
This compound Not specified* Not specified* N-ethyl carbamate, diesters Likely hepatotoxic, genotoxic
Retrorsine C₁₈H₂₅NO₆ 351.40 g/mol Macrocyclic diester Hepatocellular carcinoma
Isatidine C₁₆H₁₂O₇ 316.27 g/mol 7-Methoxyflavone Reduced metabolic activation
Carbamate vs. Ester Derivatives

In indanone-chalcone hybrids, carbamate derivatives (e.g., N-ethyl carbamate) exhibit lower anticholinesterase activity compared to ester analogs. For example, para-substituted carbamates showed IC₅₀ values 2–3 times higher (lower potency) than corresponding esters, attributed to reduced electrophilic reactivity at the active site . This suggests that this compound may have diminished enzymatic interactions compared to esterified PAs like retrorsine.

Ethyl Carbamate vs. Vinyl Carbamate

Ethyl carbamate (urethane) is a known carcinogen, but its vinyl analog is 10–50 times more potent in inducing lung adenomas and skin tumors in mice . The heightened carcinogenicity of vinyl carbamate stems from its direct metabolic conversion to DNA-reactive epoxides, whereas ethyl carbamate requires oxidation to vinyl carbamate as an intermediate . This compound’s N-ethyl group may confer metabolic stability, delaying activation into toxic pyrroles compared to vinyl carbamate derivatives.

Substituent Effects on Degradation

N-ethyl substitution in carbamates influences degradation rates. For example, N-ethyl carbamate (Compound 1m) undergoes carbamate cleavage faster than N-aryl analogs due to the NH-CO-CH₃ group’s electron-donating effects .

Prodrug Design and Permeation

In prodrug studies, N-ethyl carbamate derivatives of naltrexone (NTX) enhanced skin permeation threefold compared to esters, attributed to balanced lipophilicity and hydrogen-bonding capacity . If this compound follows this trend, its carbamate moiety could improve dermal absorption, increasing systemic exposure risks.

Q & A

Q. Table 1: Key Analytical Techniques for this compound

TechniqueApplicationReference Standards
¹H/¹³C NMRStructural confirmationNIST WebBook
LC-HRMSMolecular weight verificationPeer-reviewed spectra
X-ray diffractionAbsolute configurationCambridge Structural DB

Q. Table 2: Common Stability Issues and Mitigations

IssueMitigation StrategyEvidence Source
HydrolysisStore under anhydrous conditions (-20°C)
OxidationAdd 0.1% w/w BHT, use argon overlay
PhotodegradationAmber glassware, -80°C storage

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